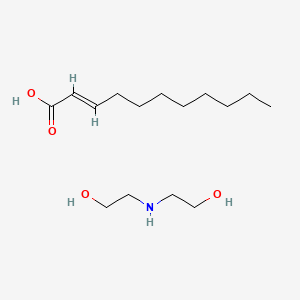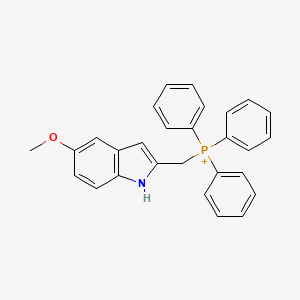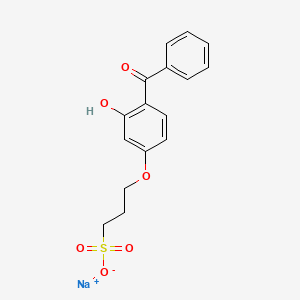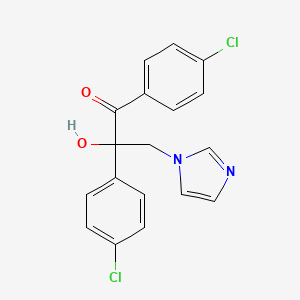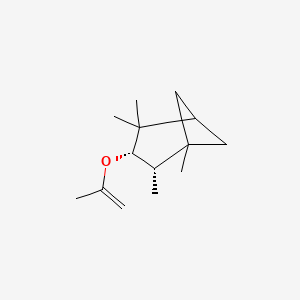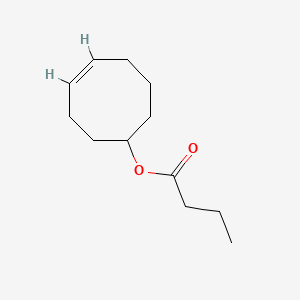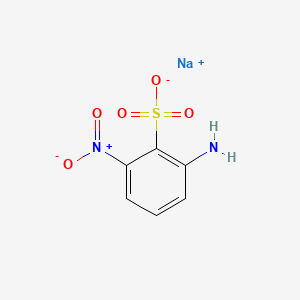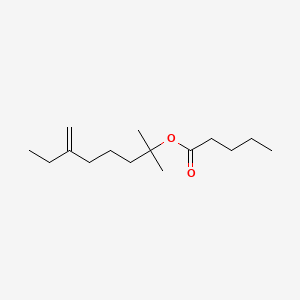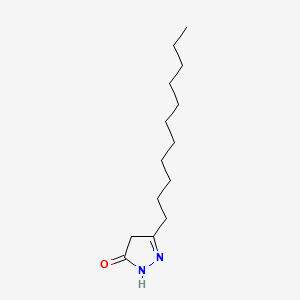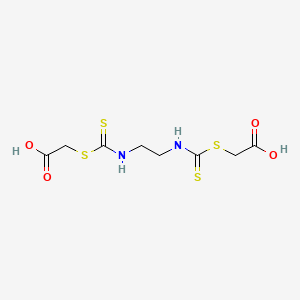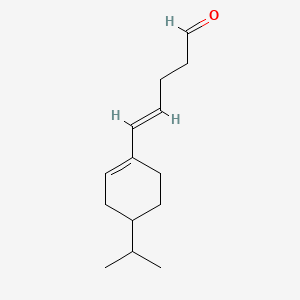
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal is an organic compound with the molecular formula C14H22O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenyl chain terminating in an aldehyde group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal umfasst typischerweise die folgenden Schritte:
Bildung des Cyclohexenrings: Der Cyclohexenring kann durch eine Diels-Alder-Reaktion synthetisiert werden, an der ein Dien und ein Dienophil beteiligt sind.
Einführung der Isopropylgruppe: Die Isopropylgruppe kann durch Friedel-Crafts-Alkylierung eingeführt werden, wobei Isopropylchlorid und ein Lewis-Säure-Katalysator wie Aluminiumchlorid verwendet werden.
Anbindung der Pentenylkette: Die Pentenylkette kann durch eine Grignard-Reaktion angebunden werden, bei der ein Grignard-Reagenz mit einem geeigneten Aldehyd oder Keton reagiert.
Bildung der Aldehydgruppe: Der letzte Schritt beinhaltet die Oxidation der terminalen Alkoholgruppe zu einem Aldehyd unter Verwendung von Reagenzien wie PCC (Pyridiniumchlorchromat) oder DMP (Dess-Martin-Periodinan).
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, Hochdurchsatz-Screening zur Katalysatoroptimierung und fortschrittliche Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Aldehydgruppe in 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Die Isopropylgruppe kann elektrophile Substitutionsreaktionen eingehen, insbesondere in Gegenwart von starken Säuren oder Basen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Isopropylchlorid (C3H7Cl), Aluminiumchlorid (AlCl3)
Hauptprodukte, die gebildet werden
Oxidation: 5-(4-Isopropyl-1-cyclohexen-1-yl)pentansäure
Reduktion: 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
Substitution: Verschiedene substituierte Cyclohexene, abhängig von dem verwendeten Elektrophil
Wissenschaftliche Forschungsanwendungen
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivität und Interaktionen mit Enzymen untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird zur Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Resten in Proteinen bilden und möglicherweise ihre Funktion verändern. Darüber hinaus kann der hydrophobe Cyclohexenring der Verbindung Interaktionen mit Lipidmembranen fördern und so zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexene ring may facilitate interactions with lipid membranes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-(-)-(4-Isopropenyl-1-cyclohexenyl)methanol: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle eines Aldehyds.
5-(4-Isopropyl-1-cyclohexen-1-yl)pentansäure: Oxidierte Form der Verbindung mit einer Carbonsäuregruppe.
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol: Reduzierte Form mit einer primären Alkoholgruppe.
Einzigartigkeit
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal ist einzigartig aufgrund seiner Kombination aus einem Cyclohexenring, einer Isopropylgruppe und einer Aldehydfunktionsgruppe. Diese einzigartige Struktur verleiht ihm eine spezifische chemische Reaktivität und potenzielle biologische Aktivität, die ihn von ähnlichen Verbindungen unterscheidet.
Eigenschaften
CAS-Nummer |
94201-07-7 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-enal |
InChI |
InChI=1S/C14H22O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,11-12,14H,3,5,8-10H2,1-2H3/b6-4+ |
InChI-Schlüssel |
LAULSHVBQKQWBA-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)C1CCC(=CC1)/C=C/CCC=O |
Kanonische SMILES |
CC(C)C1CCC(=CC1)C=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
